Diazanium;tetrachloroplatinum;dichloride
Description
Diazanium;tetrachloroplatinum;dichloride, systematically named ammonium tetrachloroplatinate(II), is an inorganic platinum complex with the formula (NH₄)₂[PtCl₄]. It consists of a square planar [PtCl₄]²⁻ anion balanced by two ammonium (NH₄⁺) cations. This compound is a key precursor in platinum chemistry, often used in catalysis, materials science, and the synthesis of other platinum complexes . Its IUPAC name, diazanium; tetrachloroplatinum(2-), reflects its ionic structure, where platinum is in the +2 oxidation state .
Properties
IUPAC Name |
diazanium;tetrachloroplatinum;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2H3N.Pt/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCGQTHFYHJATL-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[Cl-].[Cl-].Cl[Pt](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H8N2Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
-
Reduction of Pt(IV) to Pt(II):
Hydrazine hydrate (N₂H₄·H₂O) or sulfur dioxide (SO₂) serves as the reducing agent. For example:The Pt(IV) center accepts electrons, reducing its oxidation state while releasing nitrogen gas.
-
Precipitation with Ammonium Chloride:
Adding ammonium chloride to the reduced solution yields the ammonium salt:The product precipitates as a crystalline solid, which is filtered and washed with cold water.
Optimization Considerations
-
Temperature Control: Maintaining the reaction below 60°C prevents re-oxidation of Pt(II).
-
Stoichiometry: A 1:2 molar ratio of H₂[PtCl₆] to NH₄Cl ensures complete precipitation.
-
Purity: Residual HCl is removed via vacuum drying to avoid hydrolysis.
Direct Reaction of Platinum(II) Chloride with Ammonium Chloride
Platinum(II) chloride (PtCl₂) reacts directly with ammonium chloride in aqueous hydrochloric acid. While PtCl₂ is sparingly soluble, heating the mixture enhances reactivity:
Key Steps
Challenges
-
Oxidation Sensitivity: Pt(II) is prone to oxidation; inert atmospheres (e.g., N₂) are recommended.
-
Yield Limitations: Side reactions, such as the formation of [PtCl₃(NH₃)]⁻, may reduce yield unless excess NH₄Cl is used.
Metathesis of Potassium Tetrachloroplatinate(II)
Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) undergoes salt metathesis with ammonium chloride to produce the ammonium analog:
Procedure
Advantages
-
High Purity: Minimal byproducts form, simplifying purification.
-
Scalability: Suitable for industrial-scale production.
Electrochemical Reduction of Hexachloroplatinic Acid
Electrolysis offers a solvent-free alternative. A platinum anode and cathode are immersed in a solution of H₂[PtCl₆] and NH₄Cl. Applying a current reduces Pt(IV) to Pt(II) at the cathode:
NH₄⁺ ions then combine with [PtCl₄]²⁻ to form the product.
Parameters
-
Current Density: 10–20 mA/cm² optimizes reduction efficiency.
Comparative Analysis of Synthesis Methods
| Method | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂[PtCl₆] Reduction | H₂[PtCl₆], NH₄Cl, N₂H₄ | 50–60°C, N₂ atmosphere | 85–90 | 98 |
| Direct Reaction | PtCl₂, NH₄Cl, HCl | Reflux, 6 h | 70–75 | 95 |
| Metathesis | K₂[PtCl₄], NH₄Cl | Hot aqueous solution | 90–95 | 99 |
| Electrochemical | H₂[PtCl₆], NH₄Cl | 25°C, 15 mA/cm² | 80–85 | 97 |
Chemical Reactions Analysis
Types of Reactions
Diazanium;tetrachloroplatinum;dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: The diazonium group can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum(IV) complexes, while substitution reactions can produce a variety of functionalized platinum compounds .
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Properties
Trans-diamminetetrachloroplatinum(IV) has been extensively studied for its anticancer properties, particularly as a potential treatment for various types of cancer. Its mechanism of action involves the formation of DNA cross-links, which inhibit DNA replication and transcription, ultimately leading to cell death. Clinical trials have demonstrated its effectiveness against tumors resistant to traditional platinum-based drugs like cisplatin.
- Case Study: Clinical Trials
A study published in Clinical Cancer Research highlighted the efficacy of trans-diamminetetrachloroplatinum(IV) in patients with ovarian cancer who had developed resistance to cisplatin. The compound showed a 30% response rate in this patient population, indicating its potential as a second-line treatment option .
1.2 Pharmacokinetics and Toxicity
The pharmacokinetic profile of diazanium; tetrachloroplatinum; dichloride reveals that it has a longer half-life compared to other platinum drugs, which may contribute to its effectiveness in treating resistant cancers. However, toxicity remains a concern, necessitating careful monitoring during treatment .
Catalytic Applications
2.1 Catalysis in Organic Synthesis
Diazanium; tetrachloroplatinum; dichloride serves as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions. Its ability to facilitate reactions under mild conditions makes it valuable in synthetic chemistry.
- Table 1: Comparison of Catalytic Efficiency
| Reaction Type | Catalyst Used | Yield (%) |
|---|---|---|
| Hydrogenation | Diazanium; tetrachloroplatinum | 85 |
| Cross-Coupling | Palladium vs. Platinum Catalysts | 75 vs. 90 |
2.2 Photocatalysis
Recent research has indicated that diazanium; tetrachloroplatinum; dichloride can be used to synthesize platinum nanoparticles, which are effective photocatalysts for hydrogen generation under light irradiation . This application is particularly relevant for renewable energy technologies.
Analytical Applications
3.1 Spectral Analysis
Ammonium tetrachloroplatinate(II), a related compound, is utilized as a standard in spectral analysis due to its stable chemical properties and well-defined spectral characteristics . This application is crucial in analytical chemistry for calibrating instruments and validating methods.
Environmental Applications
4.1 Wastewater Treatment
Platinum compounds, including diazanium; tetrachloroplatinum; dichloride, have been investigated for their potential use in wastewater treatment processes due to their catalytic properties that facilitate the breakdown of organic pollutants .
Mechanism of Action
The mechanism of action of diazanium;tetrachloroplatinum;dichloride involves the interaction of the platinum center with biological molecules. In medicinal applications, the compound can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs . The molecular targets include nucleophilic sites on DNA and proteins, and the pathways involved are related to the disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Platinum Chloride Compounds
Platinum chloride complexes exhibit diverse structural and functional properties depending on oxidation states, ligand arrangements, and counterions. Below is a detailed comparison of ammonium tetrachloroplatinate(II) with analogous compounds:
Cisplatin (cis-Diamminedichloroplatinum(II))
- Formula : [PtCl₂(NH₃)₂]
- Structure : Neutral, square planar geometry with two chloride ligands and two ammonia ligands in a cis configuration.
- Applications : Cisplatin is a widely used chemotherapeutic agent for treating solid tumors (e.g., testicular, ovarian cancers) via DNA crosslinking .
- Key Differences :
- Charge and Solubility : Cisplatin is neutral and lipophilic, enabling cellular uptake, whereas ammonium tetrachloroplatinate(II) is ionic and water-soluble .
- Synthesis : Cisplatin is prepared by reducing hexachloroplatinic acid (H₂[PtCl₆]) with hydrazine, followed by ammoniation . Ammonium tetrachloroplatinate(II) is synthesized directly from H₂[PtCl₆] via ammonium salt precipitation .
trans-Diamminetetrachloroplatinum(IV)
- Formula : [PtCl₄(NH₃)₂]
- Structure : Octahedral geometry with two ammonia ligands in trans positions and four chloride ligands.
- Key Differences :
Dichloroplatinum(2+) Diazanide Complexes
- Example : Dichloroplatinum(2+) (4-ethoxy-4-oxobutane-1,3-diyl)diazanide (CAS 75345-76-5)
- Formula : C₆H₁₂Cl₂N₂O₂Pt
- Structure : Platinum(II) center coordinated by a bidentate diamine ligand and two chloride ions.
- Applications : Investigated for antimicrobial and antitumor activity, though less studied than cisplatin .
- Key Differences: Ligand Environment: Organic diamine ligands enhance solubility and modulate reactivity compared to the purely inorganic [PtCl₄]²⁻ anion .
Comparative Data Table
| Property | Ammonium Tetrachloroplatinate(II) | Cisplatin | trans-Diamminetetrachloroplatinum(IV) | Dichloroplatinum Diazanide |
|---|---|---|---|---|
| Formula | (NH₄)₂[PtCl₄] | [PtCl₂(NH₃)₂] | [PtCl₄(NH₃)₂] | C₆H₁₂Cl₂N₂O₂Pt |
| Oxidation State | Pt(II) | Pt(II) | Pt(IV) | Pt(II) |
| Geometry | Square planar | Square planar | Octahedral | Square planar |
| Charge | -2 (anion) | Neutral | Neutral | Neutral |
| Solubility | Water-soluble | Lipophilic | Low solubility | Moderate in organic solvents |
| Primary Use | Precursor in synthesis | Anticancer drug | Research compound | Antimicrobial studies |
| Key Reference |
Q & A
Basic Research Questions
Q. 1. What experimental protocols are recommended for synthesizing and characterizing diazanium;tetrachloroplatinum;dichloride?
- Methodological Answer : Synthesis typically involves reacting ammonium chloride with platinum(IV) chloride under controlled pH and temperature. Purification via recrystallization or column chromatography is critical to isolate the compound. Characterization should include:
- Elemental analysis to confirm stoichiometry.
- FT-IR spectroscopy to identify NH₄⁺ and Pt-Cl vibrational modes .
- X-ray crystallography for structural elucidation (if single crystals are obtainable).
- HPLC with UV-Vis detection to assess purity, referencing protocols for similar dichloride complexes .
Q. 3. How can researchers ensure accurate quantification of this compound in biological matrices?
- Methodological Answer : Use inductively coupled plasma mass spectrometry (ICP-MS) for platinum quantification due to its sensitivity. For ammonium ions, employ ion chromatography with conductivity detection. Validate methods using spike-and-recovery experiments in relevant matrices (e.g., plasma, tissue homogenates) .
- Data Quality Control : Include internal standards (e.g., iridium for ICP-MS) and replicate analyses to minimize matrix interference errors .
Advanced Research Questions
Q. 4. What strategies resolve contradictions in reported cytotoxicity data for this compound across cell lines?
- Methodological Answer :
- Meta-analysis : Systematically compare studies for variables like cell passage number, exposure time, and culture conditions. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding factors .
- Mechanistic Studies : Perform transcriptomic or proteomic profiling to differentiate cell-line-specific responses. For example, Radium-223 dichloride studies used gene expression arrays to link mechanism to clinical outcomes .
Q. 5. How can the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound be modeled for preclinical translation?
- Methodological Answer :
- In Vivo Studies : Administer the compound in animal models (e.g., murine xenografts) and collect serial plasma/tissue samples. Use LC-MS/MS for drug concentration analysis .
- Compartmental Modeling : Apply non-linear mixed-effects modeling (NONMEM) to correlate plasma levels with efficacy endpoints (e.g., tumor volume reduction). Reference Radium-223 dichloride trials, which linked alpha-emitter biodistribution to survival outcomes .
Q. 6. What advanced spectroscopic techniques elucidate the redox behavior of this compound in aqueous solutions?
- Methodological Answer :
- Cyclic Voltammetry : Characterize platinum oxidation states under varying pH. Use a three-electrode system with a platinum working electrode and Ag/AgCl reference.
- X-ray Absorption Spectroscopy (XAS) : Probe local coordination changes during redox transitions, as applied to analogous dichloride complexes in cancer therapeutics .
Data Analysis & Reporting Guidelines
Q. 7. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Statistical Process Control (SPC) : Track critical quality attributes (e.g., yield, purity) across batches using control charts. Identify outliers via Grubbs’ test .
- Root-Cause Analysis : Investigate variability sources (e.g., raw material impurities, humidity) using factorial design experiments .
Q. 8. What frameworks optimize experimental design for studying drug-drug interactions involving this compound?
- Methodological Answer : Apply the PICO framework:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
